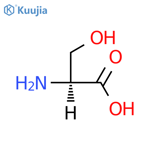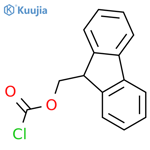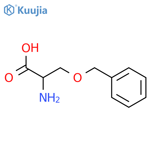Optimization of globomycin analogs as novel gram-negative antibiotics
,
Bioorganic & Medicinal Chemistry Letters,
2020,
30(20),
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine structure](https://ja.kuujia.com/scimg/cas/83792-48-7x500.png)




